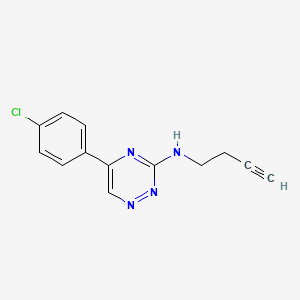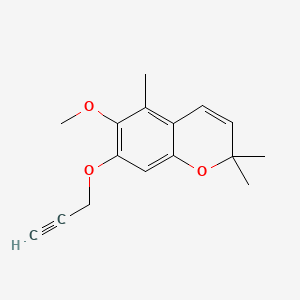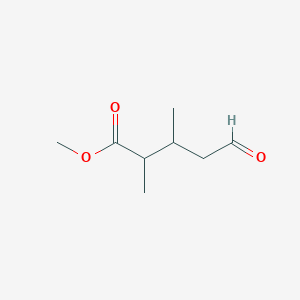
Methyl 2,3-dimethyl-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dimethyl-5-oxopentanoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its ester functional group and a ketone group, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethyl-5-oxopentanoate can be synthesized through various methods. One common approach involves the base-catalyzed Michael addition reaction. This method utilizes readily available building blocks and catalytic amounts of base to achieve high purity in a single-step reaction . The reaction is typically swift, taking around 30 minutes, and can be conducted under solvent-free conditions, aligning with green chemistry principles .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These methods may include the use of advanced synthetic routes to ensure high yields and purity. The retrosynthetic approach is commonly employed to identify shorter and more efficient synthetic pathways .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,3-dimethyl-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methyl 2,3-dimethyl-5-oxopentanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound allow it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Methyl 2,3-dimethyl-5-oxopentanoate can be compared with other similar compounds, such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
N,N-Dimethylformamide (DMF): A conventional polar aprotic solvent with higher toxicity.
N,N-Dimethylacetamide (DMAc): Another polar aprotic solvent with similar applications but higher toxicity.
Uniqueness: this compound stands out due to its lower toxicity and environmental impact compared to conventional solvents like DMF and DMAc . Its green chemistry attributes make it a preferred choice in sustainable industrial processes.
Propiedades
Número CAS |
112009-46-8 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 2,3-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(4-5-9)7(2)8(10)11-3/h5-7H,4H2,1-3H3 |
Clave InChI |
UWSZEJZBAYJFCY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=O)C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


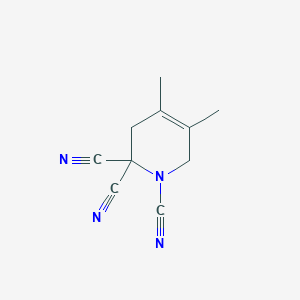

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
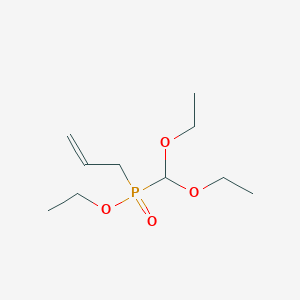
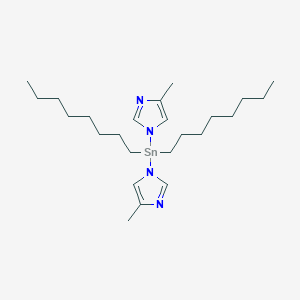
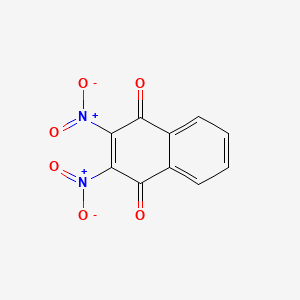
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)
![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)


